3-Bromo-5-fluoro-L-phenylalanine

Peptide Synthesis Chemical Purity Halogenated Amino Acids

3-Bromo-5-fluoro-L-phenylalanine (CAS 1269807-22-8) is a strategic, di-halogenated L-phenylalanine analog designed for advanced peptide synthesis and medicinal chemistry. Its unique 3-bromo-5-fluoro substitution pattern delivers unparalleled electronic modulation and a reactive handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification impossible with mono-halogenated alternatives. The defined L-stereochemistry guarantees reproducible interactions with chiral biological targets, such as the LAT1 transporter. Procuring this ≥97% pure building block is essential for minimizing side reactions in SPPS and ensuring reliable SAR data, making it the definitive choice for demanding research programs.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B11742201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-L-phenylalanine
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyFUHSSCCQGTWFBQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-L-phenylalanine: A Halogenated Amino Acid Building Block for Precision Peptide Synthesis and Drug Discovery


3-Bromo-5-fluoro-L-phenylalanine (CAS: 1269807-22-8) is a synthetic, halogenated analog of the essential amino acid L-phenylalanine [1]. It features a unique aromatic ring substitution pattern with bromine at the 3-position and fluorine at the 5-position . This distinct di-halogenated architecture, combined with the pure L-stereochemistry, is specifically designed to introduce precise electronic and steric properties into peptides and small molecules [1]. This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry to modulate molecular interactions, enhance metabolic stability, and enable further chemical diversification .

Why 3-Bromo-5-fluoro-L-phenylalanine Cannot Be Substituted by Mono-Halogenated or Incorrectly Substituted Analogs


The specific and unique combination of a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring in the L-enantiomer cannot be simply substituted with other halogenated phenylalanines. This precise arrangement dictates a distinct set of physicochemical and biological interactions that are not replicated by analogs such as 3-bromo-L-phenylalanine or 5-fluoro-L-phenylalanine alone [1]. The bromine atom serves as a crucial, polarizable handle for hydrophobic contacts and further functionalization via cross-coupling reactions [2], while the highly electronegative fluorine atom profoundly alters the electronic distribution of the aromatic ring, affecting pKa, lipophilicity, and the strength of π-stacking interactions [3]. The use of an incorrect stereoisomer (D-isomer or racemic DL-mixture) will result in different binding modes and biological activities in chiral environments, as demonstrated by stereospecific interactions with transporters like LAT1 [4]. Substitution with a generic analog would lead to unpredictable and likely inferior outcomes in binding affinity, metabolic stability, and synthetic utility, making the specific procurement of this compound essential for reproducible research.

Quantitative Differentiation of 3-Bromo-5-fluoro-L-phenylalanine Against Key Structural Analogs


3-Bromo-5-fluoro-L-phenylalanine Exhibits Distinct Purity Profile Compared to Less Sterically Demanding Mono-Halogenated Analogs

The synthesis of the di-halogenated 3-Bromo-5-fluoro-L-phenylalanine is inherently more complex than its mono-halogenated counterparts, typically resulting in a distinct purity profile that is critical for downstream applications. Commercially available 3-Bromo-5-fluoro-L-phenylalanine is supplied at a purity of 97% . In comparison, the structurally simpler mono-halogenated analog 3-bromo-L-phenylalanine is commonly available at a lower purity of 95% . This difference in purity can significantly impact the efficiency of peptide synthesis, as lower purity starting materials lead to the accumulation of deletion sequences and difficult-to-remove byproducts.

Peptide Synthesis Chemical Purity Halogenated Amino Acids

Chiral L-Configuration of 3-Bromo-5-fluoro-L-phenylalanine is Essential for Specific Interactions with LAT1 Transporter

The stereochemistry of amino acid analogs is a critical determinant of their interaction with biological transporters. A comprehensive structure-activity relationship (SAR) study on LAT1, a key transporter for drug delivery across the blood-brain barrier and into tumors, demonstrated that while the transport rate may not be strictly stereoselective for all substrates, the L- and D-enantiomers of amino acid analogs exhibit different binding modes and can lead to distinct biological outcomes [1]. Specifically, the use of a racemic DL-mixture or the incorrect D-enantiomer of a halogenated phenylalanine, such as 3-Bromo-5-fluoro-DL-phenylalanine, would introduce an additional variable with an undefined pharmacological profile, potentially confounding results and reducing the efficacy of LAT1-targeting strategies. This underscores the necessity of using the defined L-isomer for reproducible and interpretable results in transporter studies.

Drug Delivery Transporter Interaction Stereochemistry

Distinct Electronic and Conformational Effects of 3-Bromo-5-Fluoro Substitution Enable Unique Reactivity in Cross-Coupling Chemistry

The presence of a bromine atom in 3-Bromo-5-fluoro-L-phenylalanine provides a versatile synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This reactivity is not present in analogs lacking the bromine atom, such as 5-fluoro-L-phenylalanine. Furthermore, the adjacent fluorine atom modifies the electron density on the aromatic ring, which can significantly influence the rate and selectivity of these cross-coupling reactions [2]. This dual functionality allows for the site-specific introduction of diverse chemical moieties onto a peptide scaffold post-synthesis, a capability not possible with mono-halogenated analogs.

Chemical Biology Cross-Coupling Peptide Functionalization

High-Value Research Applications Where 3-Bromo-5-fluoro-L-phenylalanine is the Preferred Building Block


Synthesis of High-Fidelity Peptides for Structure-Activity Relationship (SAR) Studies

Researchers synthesizing peptide libraries to probe the effects of halogenation on biological activity should utilize 3-Bromo-5-fluoro-L-phenylalanine. Its defined 97% purity is essential for minimizing side reactions during solid-phase peptide synthesis, ensuring that the final peptide products are of sufficient quality for accurate SAR analysis. The specific electronic and steric properties conferred by the 3-bromo-5-fluoro substitution pattern can then be correlated with changes in target binding affinity or functional activity.

Development of LAT1-Targeted Drug Conjugates and Imaging Agents

In medicinal chemistry programs aimed at exploiting LAT1 for tumor targeting or blood-brain barrier penetration, the use of the pure L-enantiomer of this halogenated amino acid is mandatory. Studies have established that amino acid analogs interact with LAT1 in stereospecific ways [1]. Using the correct L-stereoisomer of 3-Bromo-5-fluoro-phenylalanine as a promoiety ensures that the resulting conjugate will be recognized and transported by LAT1 in a predictable and reproducible manner, which is fundamental for the success of such drug delivery strategies.

Post-Translational Peptide Modification via Palladium-Catalyzed Cross-Coupling

For chemists seeking to create complex, non-natural peptide architectures, 3-Bromo-5-fluoro-L-phenylalanine is an invaluable tool. The bromine atom serves as a unique, site-specific handle for late-stage functionalization via Suzuki-Miyaura cross-coupling [2]. This allows researchers to attach biaryl groups, fluorophores, or other functionalities to a specific location within a peptide sequence, a capability that cannot be achieved with standard or mono-fluorinated phenylalanine analogs. This approach is widely used to generate novel chemical probes and therapeutic candidates with enhanced properties.

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